molecular formula C13H18N2O2 B1478865 2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one CAS No. 2097946-16-0

2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one

Cat. No.: B1478865
CAS No.: 2097946-16-0
M. Wt: 234.29 g/mol
InChI Key: KYSDHAQBDHIYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 6-MMP includes an indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

The compound 2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one has been explored in various scientific studies focusing on chemical synthesis, molecular structure, and biological activity. The findings include:

  • Synthesis and Biological Activity

    The synthesis of derivatives of this compound, particularly focusing on their adrenolytic activities, has been a significant area of research. These compounds have been tested for various biological activities such as electrographic, antiarrhythmic, hypotensive, and spasmolytic activities, as well as for their affinity to alpha and beta adrenoceptors (Groszek et al., 2010). Similar studies have also been conducted focusing on the synthesis and adrenolytic activity of indolyl propanolamine derivatives (Groszek et al., 2009).

  • Molecular Structure and Crystallography

    Research has been conducted to understand the molecular structure of related compounds, highlighting the importance of molecular geometry and hydrogen bonding in stabilizing the crystal structure. This includes the study of hydrogen-bonded frameworks and sheets in compounds like 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde (Low et al., 2007).

  • Pharmacokinetics and Quantification

    The development of a sensitive LC-MS/MS method for the simultaneous quantification of new aminopropan-2-ol derivatives, including those with β-adrenolytic activity, highlights the compound's relevance in pharmacokinetic studies (Walczak, 2014).

  • Chiral Auxiliaries in Alkylation Reactions

    The compound and its derivatives have been used as chiral auxiliaries in diastereoselective alkylation reactions, underscoring their utility in asymmetric synthesis and the production of stereoselective compounds (Andersson & Hedenström, 2006).

  • Biological Activity of Isatin Derivatives

    The synthesis, characterization, and biological activity of isatin derivatives related to this compound have been explored, with studies including antimicrobial activities against various bacterial and fungal strains, highlighting the compound's potential in biomedical applications (Bargavi et al., 2021).

Biochemical Analysis

Biochemical Properties

2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit acetylcholine esterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound may interact with various receptors and ion channels, modulating their activity and influencing cellular signaling pathways .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have shown cytotoxic effects against various cancer cell lines, such as human colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . These effects are likely mediated through the induction of apoptosis and inhibition of cell proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the inhibition of acetylcholine esterase by this compound is mediated through its binding to the active site of the enzyme, preventing the breakdown of acetylcholine . Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enhanced cholinergic transmission and cytotoxicity against cancer cells . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . These interactions can affect the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, leading to its accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its overall pharmacokinetic profile and biological activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular distribution of this compound can affect its overall efficacy and toxicity .

Properties

IUPAC Name

2-amino-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9(14)13(16)15-6-5-11-4-3-10(8-17-2)7-12(11)15/h3-4,7,9H,5-6,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSDHAQBDHIYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C1C=C(C=C2)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one
Reactant of Route 2
2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one
Reactant of Route 4
2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one
Reactant of Route 5
2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one
Reactant of Route 6
2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.